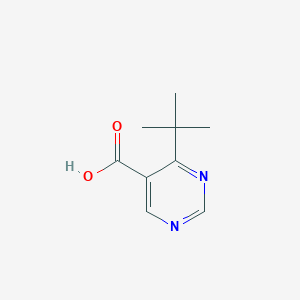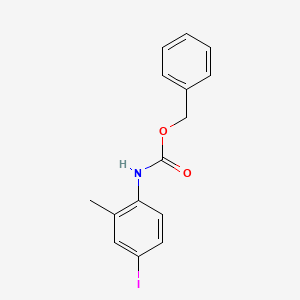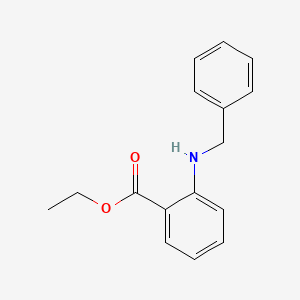![molecular formula C7H5F2NO B13503291 N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine: is an organic compound with the molecular formula C7H5F2NO. . This compound is characterized by the presence of a hydroxylamine group attached to a difluorophenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-Difluorophenyl)methylidene]hydroxylamine typically involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(2,5-Difluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2,5-Difluorobenzaldehyde: The parent compound from which N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is derived.
Benzaldehyde Oxime: A similar compound with a hydroxylamine group attached to a benzaldehyde ring without fluorine substitution.
2,4-Difluorobenzaldehyde Oxime: A compound with similar structure but different fluorine substitution pattern.
Uniqueness: this compound is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its reactivity and properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Propiedades
Fórmula molecular |
C7H5F2NO |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
(NE)-N-[(2,5-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+ |
Clave InChI |
DFMUWVCMTIGSEE-ONNFQVAWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)/C=N/O)F |
SMILES canónico |
C1=CC(=C(C=C1F)C=NO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B13503208.png)

![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)










![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
